2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-25-18/h3-12H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIRBGGCBLIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Chlorophenoxy Group Introduction
The synthesis begins with the reaction of 2-methylpropanoic acid with 4-chlorophenol under basic conditions. In a typical procedure, 2-methylpropanoic acid is treated with thionyl chloride to generate the corresponding acyl chloride, which subsequently reacts with 4-chlorophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
$$
\text{2-Methylpropanoic acid} + \text{SOCl}2 \rightarrow \text{2-Methylpropanoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{2-Methylpropanoyl chloride} + \text{4-Chlorophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(4-Chlorophenoxy)-2-methylpropanoic acid}
$$
Key Parameters
Acid Chloride Formation
The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). This step achieves quantitative conversion within 2 hours.
$$
\text{2-(4-Chlorophenoxy)-2-methylpropanoic acid} + \text{ClCOCOCl} \rightarrow \text{2-(4-Chlorophenoxy)-2-methylpropanoyl chloride} + \text{CO}_2 + \text{HCl}
$$
Preparation of (2-(Furan-2-yl)pyridin-4-yl)methanamine
Suzuki-Miyaura Coupling for Furan Attachment
The pyridine-furan hybrid is synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-iodopyridine and furan-2-ylboronic acid . The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2:1 v/v) at 90°C for 8 hours.
$$
\text{4-Bromo-2-iodopyridine} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-(Furan-2-yl)pyridin-4-yl bromide}
$$
Optimization Insights
Reduction of Nitrile to Amine
The bromide intermediate is converted to the nitrile via reaction with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150°C, followed by reduction to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
$$
\text{2-(Furan-2-yl)pyridin-4-yl bromide} + \text{CuCN} \rightarrow \text{2-(Furan-2-yl)pyridin-4-yl cyanide}
$$
$$
\text{2-(Furan-2-yl)pyridin-4-yl cyanide} + \text{LiAlH}_4 \rightarrow \text{(2-(Furan-2-yl)pyridin-4-yl)methanamine}
$$
Critical Conditions
- Temperature : 150°C for cyanation; −10°C for LiAlH₄ reduction to prevent over-reduction.
- Yield : 68% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Amide Bond Formation
Coupling Reagents and Conditions
The acyl chloride and amine are coupled using triethylamine (Et₃N) as a base in dichloromethane (DCM) at room temperature for 6 hours. Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in acetonitrile have also been reported, though acyl chloride methods offer superior yields (Table 1).
$$
\text{2-(4-Chlorophenoxy)-2-methylpropanoyl chloride} + \text{(2-(Furan-2-yl)pyridin-4-yl)methanamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Table 1: Comparison of Coupling Methods
| Coupling System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride + Et₃N | DCM | 25°C | 88 |
| EDC/HOBt | Acetonitrile | 25°C | 74 |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Biological Activity
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide, identified by its CAS number 2034593-11-6, is a compound with potential biological activity that has garnered attention in pharmaceutical and agrochemical research. This article provides a comprehensive review of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 370.8 g/mol
The compound features a chlorophenoxy group, a furan moiety, and a pyridine ring, which contribute to its biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate physiological responses .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Antimicrobial Activity
Studies have explored the antimicrobial properties of related compounds, indicating potential efficacy against various bacterial strains. While specific data on this compound is limited, similar structures have shown significant antibacterial and antifungal activities.
Antioxidant Properties
Research into phenolic compounds suggests that the presence of the chlorophenoxy group may confer antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
Case Studies and Research Findings
A review of the literature reveals several relevant studies:
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
- Animal Models : Animal studies have indicated potential therapeutic benefits in models of inflammation and pain, suggesting that the compound may modulate inflammatory pathways effectively .
- Comparative Studies : A comparative analysis with other chlorophenoxy derivatives revealed that modifications to the side chains significantly affect biological activity, highlighting the importance of structural optimization in drug design .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide with key analogs from the evidence:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenoxy group increases hydrophobicity compared to ’s 2,4-dichlorophenoxy variant, which may alter membrane permeability .
Thermal Stability :
Pharmacological Potential
- ATF4 Inhibition: highlights chlorophenoxy-acetamide derivatives as ATF4 inhibitors, implying that the target compound’s 4-chlorophenoxy group could play a critical role in binding to this transcription factor .
- Structural Analogues in Drug Design : W-15 and W-15 (), though sulfonamides, share a chlorophenyl group with the target compound, suggesting that halogenated aromatic systems are versatile pharmacophores across diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
